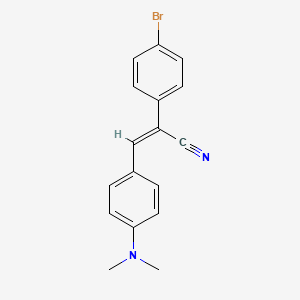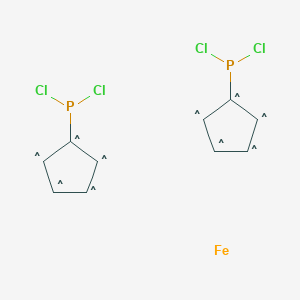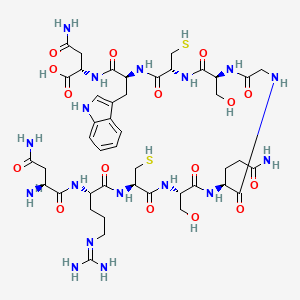
Alkyne MegaStokes dye 735
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alkyne MegaStokes dye 735 is a multifunctional dye known for its large Stokes-shift, making it exceptionally useful in fluorescence resonance electron transfer (FRET) applications. This dye is particularly valuable in biological experiments for observing and analyzing cell structures, tracking biomolecules, evaluating cell functions, distinguishing cell types, detecting biomolecules, studying tissue pathology, and monitoring microorganisms .
Vorbereitungsmethoden
The synthesis of Alkyne MegaStokes dye 735 involves classical copper-catalyzed 1,3-dipolar cycloaddition reactions. The dye contains a cyclooctyne moiety, an alkyne derivative that enables copper-free clicking to azides . The general synthetic route includes the following steps:
Formation of the alkyne derivative: This involves the reaction of a suitable precursor with an alkyne reagent under specific conditions.
Copper-catalyzed cycloaddition: The alkyne derivative undergoes a cycloaddition reaction with an azide in the presence of a copper catalyst.
Purification: The resulting product is purified using standard techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Alkyne MegaStokes dye 735 undergoes several types of chemical reactions, including:
Copper-catalyzed 1,3-dipolar cycloaddition: This reaction involves the alkyne group reacting with an azide to form a triazole ring.
Bioorthogonal labeling reactions: The dye can undergo bioorthogonal labeling reactions with azido sugars, demonstrating its ability to efficiently label surface glycoproteins.
Common reagents and conditions used in these reactions include copper catalysts, azides, and suitable solvents. The major products formed from these reactions are triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Alkyne MegaStokes dye 735 has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Alkyne MegaStokes dye 735 involves its ability to participate in copper-catalyzed 1,3-dipolar cycloaddition reactions. The dye’s alkyne group reacts with azides to form stable triazole rings, enabling efficient bioorthogonal labeling. This mechanism allows the dye to label biomolecules without interfering with their natural functions .
Vergleich Mit ähnlichen Verbindungen
Alkyne MegaStokes dye 735 is unique due to its large Stokes-shift and ability to participate in copper-free click reactions. Similar compounds include other MegaStokes dyes that cover the visible spectrum and reach the infrared regime. These dyes are also used in FRET applications and bioorthogonal labeling reactions .
Similar compounds include:
- MegaStokes dye 680
- MegaStokes dye 700
- MegaStokes dye 750
These dyes share similar properties but differ in their specific absorption and emission wavelengths, making this compound particularly suitable for applications requiring a large Stokes-shift .
Eigenschaften
CAS-Nummer |
1246853-79-1 |
|---|---|
Molekularformel |
C24H26N2O4S |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
4-[(E)-2-[6-(diethylamino)-1-benzofuran-2-yl]ethenyl]-1-pent-4-ynylpyridin-1-ium-3-sulfonate |
InChI |
InChI=1S/C24H26N2O4S/c1-4-7-8-14-25-15-13-19(24(18-25)31(27,28)29)10-12-22-16-20-9-11-21(17-23(20)30-22)26(5-2)6-3/h1,9-13,15-18H,5-8,14H2,2-3H3 |
InChI-Schlüssel |
HHTYOPQTKKSRPO-UHFFFAOYSA-N |
Isomerische SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(O2)/C=C/C3=C(C=[N+](C=C3)CCCC#C)S(=O)(=O)[O-] |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(O2)C=CC3=C(C=[N+](C=C3)CCCC#C)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dichlorophenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide](/img/structure/B12053185.png)
![2-({5-[(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B12053190.png)
![(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene](/img/structure/B12053198.png)


![2'-Methoxy[1,1'-biphenyl]-2,5-dione](/img/structure/B12053212.png)



![2-({5-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12053238.png)

![5-{4-[(E)-(2,5-dimethoxyphenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12053255.png)

